molecular formula C5H7N3O2 B015044 6-Amino-3-methyluracil CAS No. 21236-97-5

6-Amino-3-methyluracil

Cat. No. B015044
M. Wt: 141.13 g/mol
InChI Key: JGAVPFNFAUWIJY-UHFFFAOYSA-N
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Patent
US09359359B2

Procedure details

To a solution of the 6-aminopyrimidine-2,4(1H,3H)-dione (15 g, 118 mmol) in 1,1,1,3,3,3-hexamethyldisilazane (50 mL) was added ammonium sulfate (0.671 g, 5 mmol), then the resulting mixture was heated to reflux with stirring for 6 h. The mixture was concentrated to give a light-yellow solid. This solid was combined with acetonitrile (50 mL) and iodomethane (15 mL, 250 mmol) was added. The resulting mixture was stirred at 40° C. for 16 h. Then the mixture was concentrated, neutralized with saturated sodium bicarbonate to pH=7, filtered, and the filter cake was washed with brine and ethanol, dried under vacuum to give 6-amino-3-methylpyrimidine-2,4 (1H,3H)-dione (7.1 g, 42.6% yield) as yellow solid. LCMS MH+ 142.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.671 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.S([O-])([O-])(=O)=O.[NH4+].[NH4+].[C:17](#N)C.IC>C[Si](C)(C)N[Si](C)(C)C>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:17])[C:4](=[O:9])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC(NC(N1)=O)=O
Name
Quantity
0.671 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a light-yellow solid
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 40° C. for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with brine and ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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